5-(3,4-Difluorophenyl)-5-oxovaleric acid

Description

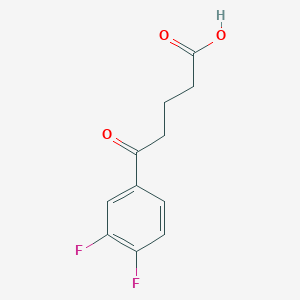

5-(3,4-Difluorophenyl)-5-oxovaleric acid is a fluorinated aromatic compound featuring a valeric acid backbone with a ketone group at the fifth carbon and a 3,4-difluorophenyl substituent. Its molecular formula is C₁₁H₁₀F₂O₃, with an estimated molecular weight of 228.19 g/mol (based on analogous difluorinated compounds) . Fluorinated aromatic compounds are widely used in pharmaceutical and agrochemical research due to fluorine’s electronegativity, which enhances metabolic stability and bioavailability.

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFXSKMQZMJMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374284 | |

| Record name | 5-(3,4-Difluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-46-7 | |

| Record name | 3,4-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Difluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

- Starting Materials: 3,4-difluorobenzene or 3,4-difluorobenzoyl chloride.

- Reagents: Aluminum chloride (AlCl3) as Lewis acid catalyst.

- Solvent: Dichloromethane (DCM) or benzene.

- Procedure: The aromatic ring undergoes acylation with an acyl chloride derivative of valeric acid or glutaric anhydride under controlled temperature (0°C to reflux) to form the aryl ketone intermediate.

- Workup: Neutralization, extraction, and purification by recrystallization or chromatography.

This method is supported by analogous syntheses of 5-(3,4-dimethylphenyl)-3-methyl-5-oxovaleric acid, where Friedel-Crafts acylation is a key step.

Grignard Reaction Followed by Oxidation

- Starting Materials: 3,4-difluorophenyl bromide or iodide.

- Reagents: Magnesium turnings to form the Grignard reagent; glutaric anhydride or equivalent as electrophile.

- Solvent: Anhydrous tetrahydrofuran (THF).

- Procedure: Formation of 3,4-difluorophenylmagnesium bromide by reaction of magnesium with the aryl halide in THF, followed by addition to glutaric anhydride at low temperature (0–5°C). The intermediate is then oxidized or hydrolyzed to yield the 5-oxovaleric acid derivative.

- Purification: Acidification, extraction with organic solvents, crystallization.

This method is exemplified by the synthesis of 5-(3-methoxyphenyl)-5-oxovaleric acid, which shares a similar synthetic logic.

Use of Oxazolidinone Chiral Auxiliaries for Stereoselective Synthesis

- Starting Materials: 5-(4-fluorophenyl)-5-oxopentanoic acid analogs.

- Reagents: Pivaloyl chloride, 4-dimethylaminopyridine (DMAP), and chiral oxazolidinones (e.g., (S)-4-phenyl-2-oxazolidinone).

- Solvent: N,N-dimethylformamide (DMF) or dichloromethane.

- Procedure: Activation of the acid with pivaloyl chloride and DMAP at low temperature, followed by coupling with the oxazolidinone to form a chiral amide intermediate. This intermediate can be further manipulated to yield the target 5-oxovaleric acid derivative with controlled stereochemistry.

- Yield: Typically 68–85% with high purity (above 94% by HPLC).

- Purification: Crystallization from isopropanol or ethyl acetate/hexane mixtures.

This approach is well-documented for 5-(4-fluorophenyl)-5-oxopentanoic acid and can be adapted for 3,4-difluorophenyl analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Difluorobenzene + acyl chloride, AlCl3, DCM | ~80-85 | Recrystallization, chromatography | Classic method, requires Lewis acid catalyst |

| Grignard Reaction + Oxidation | Mg, 3,4-difluorophenyl bromide, glutaric anhydride, THF | ~75-82 | Acid-base extraction, crystallization | Sensitive to moisture, inert atmosphere needed |

| Chiral Auxiliary Coupling | Pivaloyl chloride, DMAP, oxazolidinone, DMF | 68-85 | Crystallization from isopropanol | Enables stereoselective synthesis |

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | 3,4-Difluorobenzaldehyde + Malonic Acid | Reflux with catalyst | High |

| Purification | Crystallization or Chromatography | Varies | Varies |

Medicinal Chemistry

5-(3,4-Difluorophenyl)-5-oxovaleric acid has shown potential in the development of pharmaceutical compounds due to its unique structural properties. It can serve as an intermediate in the synthesis of various bioactive molecules.

- Case Study : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant antiproliferative effects.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules.

- Reactions :

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols.

- Substitution : The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Biochemical Studies

This compound is also relevant in biochemical research, particularly in studying enzyme-catalyzed reactions.

- Enzyme Interactions : The compound can be hydrolyzed by esterases to release biologically active acids that may further participate in metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

3-Bromo-5-methylphenyl introduces steric bulk and reactivity (bromine as a leaving group), making it distinct from fluorine-substituted analogs .

Molecular Weight and Polarity: Difluorinated compounds (e.g., 3,4- and 3,5-diF) have higher molecular weights (~228 g/mol) than mono-fluorinated analogs (210 g/mol) . Bromine and methyl substituents significantly increase molecular weight (285 g/mol) .

Biological Activity

5-(3,4-Difluorophenyl)-5-oxovaleric acid is a chemical compound notable for its unique structural features, including a five-membered carbon chain with a ketone functional group and a difluorophenyl substituent. Its molecular formula is with a molecular weight of 228.19 g/mol. The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances its lipophilicity, potentially altering its biological interactions compared to non-fluorinated analogs.

The compound is characterized by its cream-colored solid form and exhibits reactivity typical of carboxylic acids and ketones. This reactivity is essential for synthesizing derivatives that may possess varied biological activities. The synthesis methods include multiple organic reactions, emphasizing its versatility in chemical applications.

Research into the biological activity of this compound is still emerging. Preliminary studies suggest that the compound may interact with various biological targets, including enzymes involved in metabolic pathways.

Pharmacological Potential

The compound's structural similarities to other pharmacologically active compounds suggest potential applications in medicinal chemistry. For instance, it may serve as a scaffold for developing inhibitors targeting soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. For example, studies have shown that modifications in the phenyl substituents can significantly impact inhibitory potency against enzymes such as cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPARs) .

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | COX-1 | TBD |

| This compound | COX-2 | TBD |

| This compound | PPARγ | TBD |

Comparative Analysis

Comparative studies of structurally related compounds reveal insights into how variations in substitution patterns can influence biological activity. For instance, compounds like 5-(2,4-Difluorophenyl)-5-oxovaleric acid and 5-(Phenyl)-5-oxovaleric acid demonstrate varying degrees of potency against similar targets, highlighting the importance of fluorine positioning.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H8F2O3 | Two fluorine atoms at 3 and 4 positions |

| 5-(2,4-Difluorophenyl)-5-oxovaleric acid | C9H8F2O3 | Different fluorine substitution pattern |

| 5-(Phenyl)-5-oxovaleric acid | C9H10O3 | No fluorine substituents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Difluorophenyl)-5-oxovaleric acid, and how can purity be maximized?

- Methodological Answer : A two-step approach is commonly employed: (1) Friedel-Crafts acylation of 3,4-difluorobenzene with glutaric anhydride to form the ketone intermediate, and (2) hydrolysis under acidic conditions to yield the oxovaleric acid derivative. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Purity validation (>95%) can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key peaks should be observed?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets due to fluorine coupling), ketone carbonyl (δ 2.8–3.2 ppm, multiplet for valeric chain), and carboxylic acid proton (δ 12–13 ppm, broad singlet).

- ¹³C NMR : Ketone carbonyl (~210 ppm), carboxylic acid (~175 ppm), and aromatic carbons (110–150 ppm with splitting from fluorine).

- FT-IR : Strong absorbance at ~1700 cm⁻¹ (ketone C=O) and ~2500–3500 cm⁻¹ (carboxylic acid O-H stretch).

- MS (ESI⁻) : Molecular ion [M-H]⁻ at m/z 259.1 .

Q. How can reaction conditions be scaled while maintaining yield and purity?

- Methodological Answer : Use a continuous-flow reactor for the acylation step to improve heat dissipation and reduce side reactions. Monitor pH during hydrolysis (maintain pH 2–3 with HCl) to prevent decarboxylation. Scale-up validation should include kinetic studies (e.g., varying temperature from 60–100°C) and DOE (Design of Experiments) to identify critical parameters .

Advanced Research Questions

Q. How can contradictions in reported NMR data for fluorinated aromatic compounds be resolved?

- Methodological Answer : Fluorine-19 NMR is essential to resolve splitting patterns obscured in ¹H NMR. For example, vicinal fluorine atoms in the 3,4-difluorophenyl group cause distinct coupling constants (J = 8–12 Hz). Computational tools (e.g., DFT simulations with Gaussian) can predict chemical shifts and validate experimental data. Cross-referencing with deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid, as in ) may clarify ambiguities.

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Use human liver microsomes (HLM) with NADPH cofactor; monitor depletion via LC-MS/MS.

- Permeability : Caco-2 cell monolayers (apical-to-basolateral transport, pH 7.4).

- Plasma Protein Binding : Equilibrium dialysis with human plasma; quantify free fraction using ultracentrifugation .

Q. How to design accelerated stability studies under varied environmental conditions?

- Methodological Answer : Apply ICH Q1A guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.